molecular formula C15H8ClFO4S B2803350 3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one CAS No. 950257-28-0

3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B2803350
CAS RN: 950257-28-0
M. Wt: 338.73
InChI Key: ZRRNDLWGNKOSTD-UHFFFAOYSA-N
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Description

3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as CF3SO2Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

Several studies have synthesized derivatives of chromen-2-one, demonstrating significant antibacterial activity. For example, Behrami (2014) reported the synthesis of new derivatives from 4-Chloro-chromen-2-one, which showed bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E.coli, and Klebsiella (Behrami, 2014). This indicates a potential research pathway for the development of new antibacterial agents.

Chemical Structure and Properties

The study of the chemical structure and properties of chromen-2-one derivatives provides insights into their potential applications. For instance, Sinha et al. (2012) analyzed the crystal structure of 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, revealing insights into molecular interactions and potential for further functionalization (Sinha et al., 2012).

Stereocontrolled Synthesis

The stereocontrolled synthesis of chroman-4-ols from 3-sulfonyl chromen-4-ones, as discussed by Chang and Tsai (2018), opens avenues for the creation of compounds with specific chiral centers, which is crucial for the development of pharmaceuticals with targeted effects (Chang & Tsai, 2018).

Fluorescence and Sensing Properties

Rao and Desai (2014) explored the synthesis of 3-acylcoumarins, demonstrating their photochromic and selective sensing properties for acetate anions. This research highlights the potential of chromen-2-one derivatives in developing new materials for sensing applications (Rao & Desai, 2014).

Fuel-Cell Applications

In the context of materials science, Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating their application in fuel cells. This indicates the versatility of sulfone and chromen-2-one derivatives in various domains, including energy (Bae et al., 2009).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-11-8-10(5-6-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNDLWGNKOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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